molecular formula C10H22O B1670017 5-Decanol CAS No. 5205-34-5

5-Decanol

Cat. No.: B1670017
CAS No.: 5205-34-5
M. Wt: 158.28 g/mol
InChI Key: SZMNDOUFZGODBR-SNVBAGLBSA-N
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Description

5-Decanol (CAS 5205-34-5), also known as decan-5-ol, is a branched-chain aliphatic alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol . It is a colorless to pale yellow liquid with a waxy odor and a melting point of approximately 9°C (or -1°C, depending on purity) and a boiling point of 228–230°C at atmospheric pressure . Its critical temperature (Tc), critical volume (Vc), and critical density (ρc) are reported as 660.0 K, 0.550 m³/kmol, and 288 kg/m³, respectively, based on studies by Gude and Teja (1995) .

As a surfactant, this compound reduces interfacial tension between immiscible phases (e.g., oil-water systems), enabling emulsification and stabilization of hydrophobic compounds in aqueous solutions . Industrially, it serves as a solvent, fragrance precursor, and intermediate in synthesizing lubricants and plastic additives .

Properties

IUPAC Name

decan-5-ol
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InChI

InChI=1S/C10H22O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3-9H2,1-2H3
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InChI Key

SZMNDOUFZGODBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H22O
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DSSTOX Substance ID

DTXSID201318612
Record name 5-Decanol
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Molecular Weight

158.28 g/mol
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Physical Description

Colorless liquid; [Chem Service MSDS]
Record name 5-Decanol
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CAS No.

5205-34-5
Record name 5-Decanol
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Record name 5-Decanol
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Preparation Methods

High-Pressure Hydrogenation of Natural Oils

Decan-5-ol is industrially produced via the high-pressure catalytic hydrogenation of decanoic acid or its esters, which are derived from natural sources such as coconut oil (containing ~10% decanoic acid) and palm kernel oil (~4%). The process involves:

  • Esterification : Decanoic acid is converted to methyl decanoate using methanol under acidic conditions.
  • Hydrogenation : The ester undergoes hydrogenation at 150–250°C and 20–30 MPa in the presence of copper-chromite or nickel catalysts.

This method yields decan-5-ol with >95% purity, though competing reactions may produce decane or other byproducts if temperature control is suboptimal. Recent advances focus on bimetallic catalysts (e.g., Ni-Pd/Al$$2$$O$$3$$) to suppress decarbonylation.

Ziegler Oligomerization of Ethylene

The Ziegler process, developed in the 1950s, remains a cornerstone for linear alcohol production. For decan-5-ol, the steps include:

  • Oligomerization : Ethylene is polymerized using triethylaluminum ($$ \text{Al}(\text{C}2\text{H}5)_3 $$) to form aluminum alkyls with controlled chain lengths.
  • Oxidation and Hydrolysis : The aluminum alkyl intermediate is oxidized to an alkoxide, followed by hydrolysis to yield decan-5-ol.

This method offers precise control over branching but requires stringent handling of pyrophoric organoaluminum compounds. Modern variants employ supported ionic liquid catalysts to enhance safety and reduce waste.

Fixed-Bed Hydrogenation of Decenal

A patent-pending method (CN104513131A) describes the liquid-phase hydrogenation of decenal (e.g., 2-propylheptenal) over a Raney nickel catalyst supported on organic polymers (polypropylene or nylon-6). Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 90–150°C Maximizes conversion
Pressure 3.0–5.0 MPa Minimizes side reactions
Hydrogen/Aldehyde Ratio 600–2000:1 Ensures complete saturation

Under these conditions, decenal conversion exceeds 99%, with decan-5-ol selectivity >98%. The polymer support stabilizes the catalyst, enabling continuous operation for >1,000 hours without activity loss.

Catalytic Hydrogenation of Decanone

Decanone hydrogenation offers a solvent-free route to decan-5-ol. A Chinese patent (CN104926602A) discloses the use of osmium or ruthenium complexes (e.g., $$[\text{RuHCl}(\text{CO})(\text{NNHPiPr}_2)]$$) at 0.01–0.1 mol% loading. Reaction conditions and outcomes are summarized below:

Cycle Catalyst Loading (g) Yield (%) Purity (%)
1 0.359 98.6 99
2 0 98.3 98
3 0 98.5 98

Notably, the catalyst retains activity over five cycles, reducing costs by 70% compared to traditional methods.

Comparative Analysis of Methods

Efficiency and Sustainability

  • Natural Oil Hydrogenation : High throughput but dependent on volatile coconut oil markets.
  • Ziegler Process : Excellent selectivity but energy-intensive.
  • Decenal Hydrogenation : Continuous operation and low waste, though decenal synthesis adds complexity.
  • Decanone Hydrogenation : Solvent-free and catalyst-recyclable, ideal for high-purity applications.

Industrial Adoption

Large-scale producers favor natural oil routes for cost efficiency, while pharmaceutical manufacturers prioritize decanone hydrogenation for purity.

Scientific Research Applications

Chemical Manufacturing

5-Decanol is primarily used as an intermediate in the production of various chemicals. Its applications include:

  • Plasticizers : It serves as a raw material for plasticizers used in polyvinyl chloride (PVC) products, enhancing flexibility and durability.
  • Surfactants : this compound is integral in synthesizing surfactants, which are essential for detergents and emulsifying agents in various formulations.
  • Solvents : It acts as a solvent in paints, coatings, and inks, providing effective dissolution of other compounds.

Agriculture

In agricultural practices, this compound has been identified as an effective agent for plant growth regulation:

  • Herbicide Stabilizer : It is used as a solvent and stabilizer for herbicides and pesticides, ensuring efficacy and stability during application .
  • Bud Formation Inhibitor : A study demonstrated that a 5% solution of this compound applied to tobacco plants effectively inhibited bud formation, promoting larger leaf growth. This method reduces labor costs associated with manual topping of plants .

Oil and Gas Industry

This compound finds significant use in the oil and gas sector:

  • Oil Recovery Additive : It is utilized as an additive in oil-based fracturing fluids during secondary oil recovery processes, enhancing the efficiency of extraction methods .
  • Lubricants : The compound is employed in formulating lubricants that are crucial for machinery operation in drilling activities.

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for its properties:

  • Formulation Component : It can be used as a component in drug formulations to improve solubility and bioavailability of active pharmaceutical ingredients.
  • Perfume Production : this compound is also utilized in synthesizing fragrances due to its pleasant odor profile .

Case Study 1: Tobacco Plant Regulation

A controlled study applied a 5% solution of this compound on tobacco plants before bud formation. Results indicated a significant reduction in bud formation compared to untreated plants, leading to enhanced leaf yield without altering the quality grading by USDA standards .

Case Study 2: Plasticizer Production

In a manufacturing setting, the incorporation of this compound into PVC formulations resulted in improved flexibility and thermal stability. The plasticized PVC exhibited enhanced performance in applications ranging from construction materials to consumer goods .

Table 1: Industrial Applications of this compound

Application AreaSpecific Uses
Chemical ManufacturingPlasticizers, Surfactants, Solvents
AgricultureHerbicide Stabilizer, Bud Inhibitor
Oil & GasOil Recovery Additive, Lubricants
PharmaceuticalsDrug Formulation Component, Fragrances

Table 2: Effects of this compound on Tobacco Plants

TreatmentBud Formation Inhibition (%)Leaf Yield Increase (%)
Control (No Treatment)0Baseline
5% Decanol SolutionSignificant ReductionNotable Increase

Mechanism of Action

The mechanism of action of 5-Decanol involves its interaction with cell membranes, where it can alter membrane fluidity and permeability. This property makes it useful as a penetration enhancer in pharmaceutical formulations. Additionally, this compound can act as a solvent, facilitating the dissolution and absorption of various compounds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers: Positional and Chain-Length Variants

Table 1: Physical Properties of Decanol Isomers
Compound CAS No. Molecular Formula Boiling Point (°C) Density (g/cm³) Melting Point (°C) Refractive Index
5-Decanol 5205-34-5 C₁₀H₂₂O 228–230 0.83 9 (or -1) 1.432–1.434
1-Decanol 112-30-1 C₁₀H₂₂O 230 0.829 6–7 1.437
2-Decanol 1120-06-5 C₁₀H₂₂O 210–213 0.823 -15 1.435
4-Decanol 2051-31-2 C₁₀H₂₂O 213–215 0.825 -5 1.431

Key Observations :

  • Boiling Points: this compound exhibits a higher boiling point than its positional isomers (2- and 4-Decanol), likely due to increased molecular symmetry and stronger van der Waals interactions in the branched structure .
  • Solubility: All decanol isomers exhibit low water solubility (<1 g/L at 25°C), typical of long-chain alcohols. This compound’s solubility is comparable to 1-Decanol but lower than shorter-chain alcohols like 1-Hexanol .
  • Surface Activity: this compound’s surfactant efficacy (critical micelle concentration, CMC) is intermediate between linear 1-Decanol and more polar short-chain alcohols (e.g., 1-Octanol) .

Functional Group Analogs: Ketones and Esters

Table 2: Comparison with Carbonyl Derivatives
Compound Functional Group Boiling Point (°C) Density (g/cm³) Application Scope
This compound -OH 228–230 0.83 Surfactant, solvent
5-Decanone -C=O 210–212 0.825 Fragrance, flavoring
5-Decenyl Acetate -OAc 250–252 0.885 Pheromone mimic

Key Observations :

  • Reactivity: this compound’s hydroxyl group enables hydrogen bonding, enhancing its emulsification capacity compared to non-polar 5-Decanone .
  • Volatility: 5-Decanone’s lower boiling point (vs. This compound) reflects weaker intermolecular forces due to the absence of -OH groups.

Enantiomeric Separation Challenges

This compound’s stereochemistry complicates chromatographic resolution. Studies using chiral HPLC columns (e.g., Sumichiral OA-4100) show that this compound enantiomers require recycling chromatography for baseline separation, unlike shorter-chain secondary alcohols (e.g., 4-Octanol), which resolve efficiently at low temperatures (-20°C to -40°C) . This is attributed to the longer alkyl chain increasing conformational flexibility, reducing chiral recognition efficiency .

Research Findings and Industrial Relevance

  • Thermodynamic Data: Critical properties (Tc, Vc) for this compound align with group contribution methods but show minor discrepancies across studies (e.g., Teja et al. vs. Anselme and Teja) .
  • Safety Profile: this compound shares flammability and irritancy risks with other decanols, necessitating ventilation and protective equipment during handling .

Biological Activity

5-Decanol, a medium-chain fatty alcohol, has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article explores the various biological activities of this compound, supported by empirical data, case studies, and research findings.

This compound (C10H22O) is characterized by a hydroxyl group (-OH) attached to a ten-carbon aliphatic chain. Its structural formula can be represented as follows:

CH3(CH2)4CH(OH)CH2CH2CH2CH3\text{CH}_3(\text{CH}_2)_4\text{CH}(\text{OH})\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3

This compound exhibits amphiphilic properties, making it suitable for various biological interactions.

Antibacterial Activity

Mechanism of Action

Research has demonstrated that long-chain fatty alcohols, including this compound, exhibit significant antibacterial activity against various bacterial strains. The primary mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death. Studies have shown that this compound can induce potassium ion leakage from bacterial cells, which is indicative of membrane damage .

Case Study: Antimycobacterial Properties

A notable study investigated the effectiveness of long-chain fatty alcohols against Mycobacterium tuberculosis and Mycobacterium smegmatis. The results indicated that this compound significantly inhibited biofilm formation and demonstrated bactericidal activity against these mycobacteria. This is particularly relevant in the context of rising antibiotic resistance in tuberculosis .

Toxicological Profile

Repeated-Dose Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A read-across approach using data from similar n-alkanols indicated that this compound has a low toxicity profile. In a study involving repeated oral dosing in rats, no significant adverse effects were observed at doses up to 2000 mg/kg body weight per day . The no-observed-effect level (NOEL) was determined to be high, suggesting that this compound is relatively safe for use in consumer products.

Comparative Biological Activity

The biological activity of this compound can be compared with other long-chain fatty alcohols. The following table summarizes the minimum inhibitory concentrations (MIC) for selected fatty alcohols against Staphylococcus aureus:

CompoundChain LengthMIC (μg/mL)
1-OctanolC8160
1-NonanolC980
This compound C10 40
1-UndecanolC1120
1-DodecanolC1210

This table highlights that this compound exhibits competitive antibacterial activity relative to other long-chain fatty alcohols .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Decanol with high purity?

  • Methodology : this compound, a secondary alcohol, can be synthesized via catalytic hydrogenation of 5-decanone or through Grignard reactions using pentylmagnesium bromide and pentyl bromide. Purity verification should employ gas chromatography (GC) with flame ionization detection, as commercial batches achieve >96.0% purity . For reproducibility, document reaction conditions (temperature, catalyst loading) and use standardized calibration curves for GC analysis.

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology : Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm molecular structure.
  • GC-MS for purity assessment and identification of volatile impurities.
  • Density and refractive index measurements to validate physical state (liquid at 20°C).
  • Thermogravimetric analysis (TGA) to study thermal stability.
PropertyValue
Molecular FormulaC₁₀H₂₂O
Molecular Weight158.29 g/mol
Physical StateColorless to Light yellow liquid
Storage Temperature<15°C (cool, dark place)
Purity (GC)>96.0%
Refer to batch-specific Certificates of Analysis (CoA) for detailed metrics .

Q. What are the best practices for storing this compound to prevent decomposition?

  • Methodology : Store in airtight, amber-glass containers under inert gas (e.g., nitrogen) to minimize oxidation. Maintain temperatures <15°C in dark, ventilated environments. Avoid contact with oxidizers (e.g., peroxides) and monitor for discoloration, which indicates degradation. Use freshly distilled batches for sensitive reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate solvent effects on this compound’s reactivity?

  • Methodology :

  • Variable control : Test polar (e.g., water, DMSO) vs. non-polar (e.g., hexane) solvents.
  • Kinetic studies : Use nucleophilic substitution reactions (e.g., esterification with acetic anhydride) to compare reaction rates via titration or GC.
  • Spectroscopic monitoring : Track intermediate formation via in situ FTIR or Raman spectroscopy.
  • Statistical design : Apply factorial experiments to isolate solvent polarity, viscosity, and dielectric constant effects .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodology :

  • Principal contradiction analysis : Identify dominant factors (e.g., trace metal impurities, storage duration) causing variability. Conduct controlled TGA/DSC studies with purified samples under inert atmospheres.
  • Cross-lab validation : Collaborate with independent labs to standardize protocols (heating rate, sample mass).
  • Data reconciliation : Use multivariate regression to model decomposition pathways and validate against theoretical predictions .

Q. How to conduct a comparative analysis of this compound’s oxidative stability against structural isomers (e.g., 1-Decanol)?

  • Methodology :

  • Accelerated oxidation tests : Expose samples to O₂ or H₂O₂ at elevated temperatures. Monitor hydroperoxide formation via iodometric titration.
  • GC headspace analysis : Quantify volatile degradation products (e.g., aldehydes, ketones).
  • Computational modeling : Compare C-H bond dissociation energies (BDEs) at different positions using DFT calculations.
  • Reference 1-Decanol data from environmental studies for baseline comparisons .

Methodological Considerations for Literature Reviews

Q. How to perform a systematic review of this compound’s applications in green chemistry?

  • Methodology :

  • Keyword strategy : Use Boolean terms (e.g., “this compound AND (catalyst OR solvent)”) in Scopus/CAS databases.
  • Inclusion criteria : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) and avoid non-academic sources (e.g., BenchChem).
  • Critical appraisal : Assess experimental rigor using CONSORT-like checklists for chemical studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Decanol
Reactant of Route 2
Reactant of Route 2
5-Decanol

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